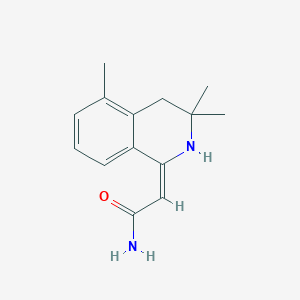![molecular formula C14H17N3O2S B11105527 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11105527.png)
4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may interfere with cell signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
- N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(4-phenyl-1-piperazinyl)butanamide
Uniqueness
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the benzamide moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-12-16-17-14(20-12)15-13(18)10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
InChI Key |
PKRGNYISJVQQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-[(cyanomethyl)sulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile](/img/structure/B11105446.png)
![N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11105453.png)
![(2E,5E)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11105461.png)

![methyl 4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11105475.png)
![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate](/img/structure/B11105477.png)

![2-chloro-5-(5-{(E)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11105488.png)
![3,5,5-trimethyl-4-[(Z)-oxido(thiophen-2-ylmethylidene)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11105492.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide](/img/structure/B11105493.png)
![5H-dibenzo[b,f]azepin-5-yl{[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]oxy}methanone](/img/structure/B11105499.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11105505.png)

![5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1-phenyl-1H-tetrazole](/img/structure/B11105522.png)
